Cas no 115665-69-5 (1-(2-Bromoethenyl)-3-methylbenzene)

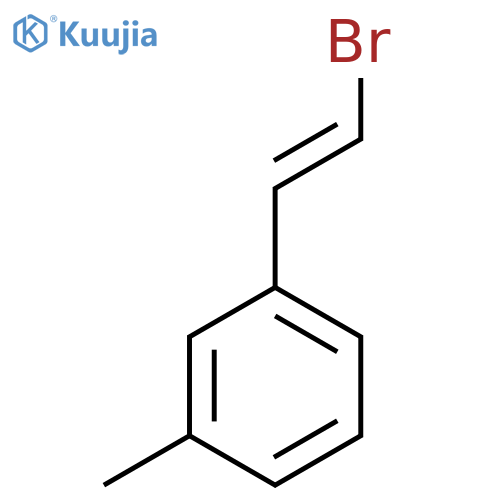

115665-69-5 structure

商品名:1-(2-Bromoethenyl)-3-methylbenzene

1-(2-Bromoethenyl)-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-(2-bromoethenyl)-3-methylbenzene

- (E)-beta-Bromo-3-methylstyrene

- 1-(2-Bromovinyl)-3-methylbenzene

- 1-[(1E)-2-Bromoethenyl]-3-methylbenzene

- Benzene, 1-[(1E)-2-bromoethenyl]-3-methyl-

- 1-(2-Bromoethenyl)-3-methylbenzene

-

- インチ: 1S/C9H9Br/c1-8-3-2-4-9(7-8)5-6-10/h2-7H,1H3/b6-5+

- InChIKey: BGXJQXWUPOQZKD-AATRIKPKSA-N

- ほほえんだ: Br/C=C/C1=CC=CC(C)=C1

計算された属性

- せいみつぶんしりょう: 195.98876g/mol

- どういたいしつりょう: 195.98876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 118

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 0

1-(2-Bromoethenyl)-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125202-1.0g |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-125202-5.0g |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-125202-10.0g |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 10g |

$3131.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00976945-1g |

1-(2-Bromoethenyl)-3-methylbenzene |

115665-69-5 | 95% | 1g |

¥2933.0 | 2023-04-05 | |

| Enamine | EN300-125202-0.5g |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 0.5g |

$699.0 | 2023-06-08 | ||

| Enamine | EN300-125202-1000mg |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 1000mg |

$628.0 | 2023-10-02 | ||

| Enamine | EN300-125202-10000mg |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 10000mg |

$2701.0 | 2023-10-02 | ||

| Enamine | EN300-125202-2500mg |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 2500mg |

$1230.0 | 2023-10-02 | ||

| Enamine | EN300-125202-50mg |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 50mg |

$528.0 | 2023-10-02 | ||

| Enamine | EN300-125202-0.1g |

1-(2-bromoethenyl)-3-methylbenzene |

115665-69-5 | 0.1g |

$640.0 | 2023-06-08 |

1-(2-Bromoethenyl)-3-methylbenzene 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

115665-69-5 (1-(2-Bromoethenyl)-3-methylbenzene) 関連製品

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量